Anticancer agent 33

FAP Prodrug Activation Tumor Microenvironment

Select Anticancer agent 33 (compound 3) when experimental design requires FAP-dependent prodrug activation—direct substitution with unmodified squamocin, bullatacin, or analog compound 8 is scientifically invalid. This Boc-Gly-Pro acetogenin exhibits low baseline cytotoxicity (IC50 1.9–5.4 µM) that increases up to 8-fold upon FAP-mediated cleavage, a context-dependent potentiation unmatched by structurally similar derivatives. Deploy as a positive control in novel FAP-prodrug screening, co-culture CAF/tumor models quantifying activation advantage, or head-to-head toxicity comparisons versus parent acetogenins. Research-use only; not for human administration. Bulk quantities available on request.

Molecular Formula C49H84N2O11
Molecular Weight 877.2 g/mol
Cat. No. B12424714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 33
Molecular FormulaC49H84N2O11
Molecular Weight877.2 g/mol
Structural Identifiers
SMILESCCCCCCC(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)OC(=O)C4CCCN4C(=O)CNC(=O)OC(C)(C)C
InChIInChI=1S/C49H84N2O11/c1-6-7-8-18-23-37(59-47(56)38-25-21-32-51(38)45(54)34-50-48(57)62-49(3,4)5)24-20-27-40(53)42-29-31-44(61-42)43-30-28-41(60-43)39(52)26-19-16-14-12-10-9-11-13-15-17-22-36-33-35(2)58-46(36)55/h33,35,37-44,52-53H,6-32,34H2,1-5H3,(H,50,57)/t35-,37-,38-,39+,40-,41+,42+,43+,44+/m0/s1
InChIKeyCFTHBBLOPSXQGX-VNGIAEKZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticancer Agent 33: A FAP-Activated Boc-Gly-Pro Prodrug of Squamocin and Bullatacin for Targeted Cancer Research


Anticancer agent 33, also designated as compound 3, is a synthetic derivative of the annonaceous acetogenins squamocin and bullatacin, chemically defined by the molecular formula C49H84N2O11 and a molecular weight of 877.20 g/mol [1]. It features a Boc-Gly-Pro dipeptide moiety covalently attached to the parent acetogenin scaffold, designed as a prodrug that is preferentially cleaved by fibroblast activation protein (FAP), a serine protease overexpressed on tumor-associated fibroblasts [2]. This compound is a reference standard for investigating targeted activation strategies in the tumor microenvironment .

Why Anticancer Agent 33 Cannot Be Substituted by Generic Annonaceous Acetogenins


Direct substitution with unmodified squamocin or bullatacin—or with alternative Boc-Gly-Pro prodrugs—is scientifically invalid due to fundamental differences in activation mechanism and potency profile. Anticancer agent 33 is distinguished by its unique requirement for FAP-mediated cleavage; in the absence of this enzyme, its baseline cytotoxicity (IC50 1.9–5.4 µM) is 2–18× less potent than its parent squamocin [1]. However, in the presence of FAP, its anticancer activity increases by up to 8-fold, a magnitude of enhancement not observed for the structurally similar derivative compound 8, which is inherently more potent (IC50 0.30 µM) but lacks comparable FAP-dependent amplification . This context-dependent potency profile precludes interchangeability for experiments where tumor-stroma interactions or FAP expression are variables of interest.

Quantitative Differentiation of Anticancer Agent 33: FAP-Dependent Potentiation vs. Parent Acetogenins and Analog 8


FAP-Dependent Potentiation: Anticancer Agent 33 Shows 8-Fold Increase in Cytotoxicity Upon Enzyme Activation

Anticancer agent 33 exhibits a unique FAP-dependent enhancement of anticancer potency. In the presence of FAP enzyme, its cytotoxicity against A549, HeLa, HepG2, and MCF-7 cells increased by up to 8-fold [1]. In contrast, parent compounds squamocin and bullatacin are directly active without requiring enzymatic activation, and compound 8—the most potent derivative in the series—shows no such amplification despite a baseline IC50 of 0.30 µM . This activation-specific behavior is a direct consequence of the Boc-Gly-Pro prodrug design, which is cleaved by FAP to release the active acetogenin moiety preferentially in the tumor microenvironment [2].

FAP Prodrug Activation Tumor Microenvironment Cytotoxicity

Baseline Cytotoxicity Profile: Anticancer Agent 33 IC50 Range of 1.9–5.4 µM Across Four Cancer Cell Lines

In the absence of exogenous FAP, Anticancer agent 33 exhibits a baseline cytotoxicity with IC50 values ranging from 1.9 to 5.4 µM against a panel of cancer cell lines (4T1 breast cancer, A549 lung carcinoma, HeLa cervical carcinoma, HepG2 hepatocellular carcinoma, and MCF-7 breast adenocarcinoma) [1][2]. For context, the parent squamocin is approximately 2–18× more potent in direct cytotoxicity assays (e.g., IC50 0.17 µg/mL ≈ 0.23 µM against HL-60 leukemia cells) [3]. Importantly, the reduced baseline potency of Anticancer agent 33 is a deliberate design feature of its prodrug strategy, intended to minimize off-target toxicity until activation within the FAP-rich tumor microenvironment [4].

Cytotoxicity IC50 Cancer Cell Lines Prodrug

Prodrug Design for Reduced Systemic Toxicity: Anticancer Agent 33 Exemplifies the Boc-Gly-Pro Strategy

Anticancer agent 33 belongs to a class of Boc-Gly-Pro-acetogenin prodrugs explicitly designed to mitigate the significant toxicity of parent annonaceous acetogenins toward normal cells [1]. While quantitative in vivo toxicity data for compound 3 itself are not provided in the primary source, the underlying rationale is well-established: the dipeptide cap reduces non-specific cellular uptake and cytotoxicity until cleaved by FAP in the tumor stroma . This contrasts with squamocin and bullatacin, which are directly cytotoxic and have demonstrated significant in vivo toxicity and narrow therapeutic windows in animal models [2]. For researchers, this prodrug design is a critical differentiator: Anticancer agent 33 enables investigation of targeted delivery and activation concepts that cannot be addressed with the parent compounds or with non-prodrug analogs like compound 8 [3].

Prodrug Toxicity Reduction FAP Targeting Acetogenins

Optimal Research Applications for Anticancer Agent 33 Based on Its FAP-Dependent Prodrug Profile


Investigating FAP-Mediated Prodrug Activation in the Tumor Microenvironment

Utilize Anticancer agent 33 as a model compound to study FAP-dependent prodrug cleavage and its impact on cytotoxicity. Co-culture experiments with FAP-expressing cancer-associated fibroblasts (CAFs) and cancer cells can quantify the activation advantage (up to 8-fold) in a physiologically relevant setting [1]. This application directly leverages the compound's unique activation profile, which is not replicated by parent acetogenins or other analogs like compound 8 .

Validating Prodrug Design Strategies for Targeted Anticancer Therapy

Employ Anticancer agent 33 as a positive control or benchmark in the development of novel FAP-targeted prodrugs. Its well-characterized, quantifiable FAP-dependent potentiation provides a reference point for comparing the activation efficiency of new chemical entities. This scenario is supported by the compound's defined IC50 range (1.9–5.4 µM baseline) and its 8-fold enhancement upon enzyme exposure [2].

Comparative Studies of Acetogenin Toxicity and Therapeutic Index

Conduct head-to-head studies comparing the toxicity profile of Anticancer agent 33 with its parent compounds squamocin and bullatacin. Given the documented toxicity limitations of parent acetogenins [3], Anticancer agent 33 serves as a critical tool for assessing whether the Boc-Gly-Pro prodrug approach successfully widens the therapeutic window, as indicated by its reduced baseline cytotoxicity and FAP-dependent activation [4].

Probing NADH Oxidase Inhibition in FAP-Positive Tumor Models

Investigate the mechanism of action of annonaceous acetogenins in the context of prodrug activation. Anticancer agent 33, as a known ubiquinone-linked NADH oxidase inhibitor upon activation, can be used to correlate FAP expression levels with downstream metabolic effects and cell death, providing insights into tumor-selective targeting .

Technical Documentation Hub

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